4-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine
Overview
Description
4-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine is a compound belonging to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their rigid, planar structures that incorporate both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core . Common reagents used in these reactions include enaminones, enaminonitriles, and 1,3-diketones under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that can be adapted for large-scale production. These methods often focus on optimizing reaction conditions to improve yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
4-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes . The compound’s rigid, planar structure allows it to fit into enzyme active sites, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Phenylpyrazolo[3,4-d]pyrimidine: Known for its biological activities, including antiparasitic and antimicrobial properties.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: Exhibits similar structural features and is used in various chemical and biological applications.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Known for their antiproliferative activity and potential as therapeutic agents.
Properties
IUPAC Name |
2-methyl-3-phenyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-17(15-5-3-2-4-6-15)18-20-12-9-16(22(18)21-13)14-7-10-19-11-8-14/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMQOTOFKBUKTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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